5-methyl-1-(3-methylphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
“5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide”, pyrazole-bearing compounds, which are similar, have been synthesized successfully. The synthesis process involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction, FTIR, and 1H NMR . These techniques can provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the solvent-less reaction of ethyl acetoacetate with phenyl hydrazine or methyl hydrazine has been described, affording quantitatively, 1-phenyl-3-methyl-5-pyrazolone or 1,3-dimethyl-5-pyrazolone, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as FTIR and NMR . These techniques can provide detailed information about the physical and chemical properties of the compound.Scientific Research Applications
Synthesis and Chemical Transformations
Studies have focused on the synthesis and chemical transformations of triazole derivatives, highlighting their utility in creating novel compounds. For instance, the synthesis of 1,2,3-triazole analogues, including modifications to the triazole ring, demonstrates the compound's versatility in chemical synthesis (Albert, 1970). Further research into the chemistry of polyazaheterocyclic compounds elaborates on the Dimroth rearrangements of triazole derivatives, showing the structural modifications achievable under different conditions (Sutherland & Tennant, 1971).
Antitumor and Antimicrobial Activities
Research has also investigated the potential antitumor and antimicrobial activities of triazole derivatives. The synthesis and evaluation of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including those similar to 5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide, have shown promising in vitro cytotoxic activity against cancer cell lines (Hassan, Hafez, & Osman, 2014). Additionally, the discovery of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides as antimicrobial agents highlights the compound's potential in combating infectious diseases (Pokhodylo et al., 2021).
Novel Compound Development
Further applications include the development of novel compounds for various therapeutic and industrial purposes. For example, the synthesis of indazole and benzimidazolone derivatives, including similar structural frameworks to 5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide, has been explored for their potential as 5-HT4 receptor antagonists, showcasing the broad applicability of such compounds in medicinal chemistry (Schaus et al., 1998).
Mechanism of Action
Properties
IUPAC Name |
5-methyl-1-(3-methylphenyl)-N-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12-7-6-10-15(11-12)21-13(2)16(19-20-21)17(22)18-14-8-4-3-5-9-14/h3-11H,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHPIUCXIJARINO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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